Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Hydrogen-bond donor Oxime pharmacophore S1P receptor modulator

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS 935668-45-4) is a Boc-protected azetidine bearing a 3-hydroxyimino (oxime) substituent with molecular formula C₈H₁₄N₂O₃ and molecular weight 186.21 g/mol. The compound combines the conformational rigidity of the four-membered azetidine ring with the hydrogen-bond donor/acceptor capacity of the oxime and the orthogonal lability of the Boc protecting group, making it a versatile intermediate for constructing nitrogen-containing heterocycles in medicinal chemistry.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 935668-45-4
Cat. No. B3307943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
CAS935668-45-4
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=NOC)C1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4/h5-6H2,1-4H3
InChIKeyCOYPYXYQNIZLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS 935668-45-4): A Boc-Protected Azetidine Oxime Building Block for Heterocyclic Synthesis and S1P Receptor Modulator Programs


Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS 935668-45-4) is a Boc-protected azetidine bearing a 3-hydroxyimino (oxime) substituent with molecular formula C₈H₁₄N₂O₃ and molecular weight 186.21 g/mol . The compound combines the conformational rigidity of the four-membered azetidine ring with the hydrogen-bond donor/acceptor capacity of the oxime and the orthogonal lability of the Boc protecting group, making it a versatile intermediate for constructing nitrogen-containing heterocycles in medicinal chemistry . Its structural motif appears in patent families claiming oxime azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators, indicating validated pharmaceutical relevance [1].

Why Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate Cannot Be Replaced by Generic Azetidine Ketone, Amino, or Methyl Oxime Analogs in Research Procurement


Generic substitution among Boc-protected 3-substituted azetidines is not scientifically defensible because the 3-position functional group dictates orthogonal reactivity, hydrogen-bonding pharmacophore geometry, and downstream synthetic compatibility. The ketone analog (tert-butyl 3-oxoazetidine-1-carboxylate, CAS 398489-26-4) provides only a hydrogen-bond acceptor [1], whereas the hydroxyimino group offers both donor and acceptor capacity, altering binding poses in target engagement . The O-methyl oxime analog (tert-butyl 3-(methoxyimino)azetidine-1-carboxylate, CAS 935668-45-4 co-assigned) removes the exchangeable proton, eliminating the ability to serve as a hydrogen-bond donor, which is critical in S1P receptor modulator pharmacophores [2]. The amino analog (tert-butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) introduces a basic amine with different protonation states and metabolic liability [3]. The quantitative evidence below establishes where these differences produce measurable consequences.

Quantitative Differentiation Evidence for Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate Versus Closest Analogs


Hydrogen-Bond Donor Capacity: Hydroxyimino vs. Methoxyimino vs. Ketone Analogs in Pharmacophore Matching

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate possesses an exchangeable oxime proton (pKa ~10–12) capable of serving as a hydrogen-bond donor (HBD). The O-methyl oxime analog replaces this –OH with –OCH₃, eliminating HBD capacity entirely and increasing the topological polar surface area (tPSA) from approximately 62.1 Ų to approximately 55.8 Ų (calculated via standard fragment methods) . The ketone analog (C=O) offers only H-bond acceptor (HBA) character [1]. In S1P receptor modulator patents where the oxime azetidine core is explicitly claimed, the hydroxyimino group is specified for its dual HBA/HBD pharmacophore contribution [2].

Hydrogen-bond donor Oxime pharmacophore S1P receptor modulator Structure-activity relationship

Reactivity Orthogonality: Oxime-Directed Functionalization vs. Ketone Reduction in Multi-Step Synthesis

The oxime group can be selectively reduced to the corresponding primary amine (NH₂) using LiAlH₄ or NaBH₄ with NiCl₂, yielding tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) without affecting the Boc group under controlled conditions . In contrast, the ketone analog (tert-butyl 3-oxoazetidine-1-carboxylate) undergoes reductive amination to yield the same amine, but competitive reduction to the alcohol (tert-butyl 3-hydroxyazetidine-1-carboxylate) is a documented side reaction [1]. The hydroxyimino compound can also be oxidized to nitro or nitroso derivatives using KMnO₄ or CrO₃, providing access to oxidation states not accessible from the ketone or amino analogs . The Boc group is stable to typical oxime reduction conditions but can be removed orthogonally with TFA or HCl/dioxane .

Orthogonal protecting group Oxime reduction Azetidine functionalization Multi-step synthesis

Procurement Viability: Supplier Availability and Pricing vs. In-House Synthesis Cost

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is commercially available from Fluorochem (UK) at 95% purity in pack sizes from 100 mg (£53.00) to 1 g (£188.00) with UK next-day and international shipping . Chinese vendors offer the methoxyimino analog under the same CAS (935668-45-4) at 95% purity, which may cause procurement ambiguity . The ketone analog (CAS 398489-26-4) is more widely stocked (e.g., Fisher Scientific, MedChemExpress) at 97% purity and lower cost per gram , but procurement of the incorrect 3-substitution product leads to project delays and repeated synthesis. No peer-reviewed synthetic protocol with validated isolated yields is publicly available for the preparation of the title compound, making purchase the only reliable access route unless in-house method development is budgeted .

Commercial availability Cost of goods Procurement lead time Vendor comparison

Patent-Landscape Validation: Oxime Azetidine Scaffold in S1P Receptor Modulation vs. Broader Azetidine Chemotypes

The oxime azetidine scaffold, for which tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate serves as a direct synthetic precursor, is specifically claimed in Allergan's patent family (US 2013/0310360, US 8,518,932, AU 2011336968, CN 103354742) as sphingosine-1-phosphate (S1P) receptor modulators with therapeutic utility in autoimmune, inflammatory, and ocular disorders [1]. A BindingDB entry (BDBM50576231) reports an oxime azetidine derivative with IC₅₀ = 760 nM for antagonist activity at human S1P₂ receptor in a calcium flux assay [2]. While this data point is for a more elaborated derivative rather than the Boc-protected building block itself, it establishes the class-level validated target engagement of the oxime azetidine chemotype. 3-Substituted azetidines lacking the oxime (e.g., amino or carboxy derivatives) are claimed in different patent families (JAK inhibitors, orexin antagonists) with distinct target profiles [3], demonstrating that the 3-substituent determines which biological targets are addressable.

S1P receptor modulator Patent family analysis Oxime azetidine Immunomodulation

Optimal Procurement Scenarios for Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS 935668-45-4)


S1P Receptor Modulator Lead Optimization Programs in Autoimmune and Ocular Disease

Medicinal chemistry teams pursuing sphingosine-1-phosphate (S1P) receptor modulators for multiple sclerosis, psoriasis, or ocular inflammatory indications should procure this exact building block. The hydroxyimino group provides the hydrogen-bond donor pharmacophore element specified in Allergan's oxime azetidine patent family (US 8,518,932) . The Boc-protected azetidine ring can be elaborated via N-deprotection and subsequent N-functionalization while preserving the oxime geometry. The methoxyimino or ketone analogs cannot substitute because they lack the exchangeable proton required to match the oxime pharmacophore identified in the patent SAR . The class-validated S1P₂ antagonist IC₅₀ of 760 nM for an elaborated oxime azetidine derivative supports the target engagement potential of this chemotype .

Synthesis of 3-Aminoazetidine Derivatives via Selective Oxime Reduction for CNS Penetrant Kinase Inhibitors

Programs requiring tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) for JAK or other kinase inhibitor scaffolds can procure the hydroxyimino compound as a direct precursor. Selective reduction of the oxime with LiAlH₄ or NaBH₄/NiCl₂ yields the primary amine without Boc cleavage under controlled conditions . This two-step procurement-and-reduce strategy avoids direct purchase of the hygroscopic, basic amine salt which may have shorter shelf life and more restrictive shipping classifications (H314 – Causes severe skin burns and eye damage ). The ketone analog requires reductive amination, which introduces a competing alcohol side-product and requires additional purification. The cost premium of the hydroxyimino compound over the ketone (~1.5–3× per gram ) is offset by cleaner reduction chemistry and avoidance of alkylating agents.

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Dual H-Bond Donor/Acceptor Azetidine Scaffolds

Fragment library designers seeking low-molecular-weight (186.21 Da), rule-of-three-compliant azetidine fragments with balanced hydrogen-bond donor/acceptor properties should include this compound. The oxime –OH provides a single HBD, while the oxime N, oxime O, and carbamate oxygens provide four HBA sites . This balanced HBD/HBA profile is absent in the ketone analog (0 HBD) and the amino analog (2 HBD from NH₂, plus basic pKa complicating physicochemical profiling at physiological pH). The Boc group allows for on-resin or solution-phase deprotection and diversification, enabling fragment evolution without resynthesis of the core. Sulfonylimine-based photochemical [2+2] approaches to azetidine synthesis can access related scaffolds but do not offer the same commercial off-the-shelf availability as the pre-formed hydroxyimino building block .

Quote Request

Request a Quote for Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.